molecular formula C5H6Cl3N3S B13175689 N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13175689
M. Wt: 246.5 g/mol
InChI Key: GBJHXTUEEFIDQU-UHFFFAOYSA-N
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Description

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS 7523-70-8) is a chemical compound with the molecular formula C5H6Cl3N3S and a molecular weight of 246.55 g/mol . This organic building block features a 1,2,4-thiadiazole core, a heterocyclic system of significant interest in medicinal and agrochemical research. Compounds based on the 1,2,4-thiadiazole scaffold are actively investigated for their potential biological activities . Specifically, 3-trichloromethyl-5-loweralkylamino-1,2,4-thiadiazole compounds, a class to which this molecule belongs, have been identified in historical patents as effective soil fungicides . Furthermore, this structural motif serves as a key intermediate in the synthesis of more complex molecules, such as N-[3-trichloromethyl-1,2,4-thiadiazolyl (5)]-N,N'-di-loweralkylureas, which have been studied for their herbicidal properties and use as nitrification inhibitors . In pharmaceutical research, analogous 1,2,4-thiadiazole derivatives have been explored as novel macrofilaricides for the treatment of parasitic filarial infections, demonstrating the therapeutic potential of this chemical class . Researchers value this compound for its versatility in constructing molecules with potential pesticidal, pharmaceutical, or material science applications. Handle with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6Cl3N3S

Molecular Weight

246.5 g/mol

IUPAC Name

N-ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C5H6Cl3N3S/c1-2-9-4-10-3(11-12-4)5(6,7)8/h2H2,1H3,(H,9,10,11)

InChI Key

GBJHXTUEEFIDQU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NS1)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of ethylamine with trichloromethyl thiadiazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing a trichloromethyl-1,2,4-thiadiazole structure:

Fertilizers and Soil Treatment:

  • Nitrification Inhibitors Certain 3-trichloromethyl-5-cyclic amine-1,2,4-thiadiazole compounds can be used to inhibit the nitrification of ammonium nitrogen in the soil . These compounds prevent ammonium ions from converting to nitrates, which are easily washed away by rain or irrigation .
  • Enhanced Plant Nutrition By inhibiting nitrification, these thiadiazole compounds promote better plant growth and nutrition because ammonium ions are retained in the soil and remain available for plant utilization .
  • Application These compounds can be applied directly to the soil and may be incorporated into nitrogenous fertilizers such as liquid ammonia, urea, ammonium sulfate, ammonium nitrate, and ammonium phosphate . An effective amount for inhibiting nitrification ranges from 0.1 to 500 parts per million relative to the soil being treated . A common application rate is about 0.1 to 10 pounds of the compound per acre of cropland .
  • 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole Sommer noted that 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole is a very effective ammonium nitrification inhibitor . It is also a soil fungicide .

Pharmaceutical Research:

  • Macro filaricides Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for treating human filarial diseases .
  • Adult Worm Motility Reduction Certain 1,2,4-thiadiazoles have demonstrated the ability to reduce the motility of adult worms, specifically Onchocerca gutturosa . Analogs with a 1,2,4-thiadiazole core showed improved pharmacokinetics and demonstrated a 50% reduction of adult worm burden in vivo .
  • Optimal Substituents Research indicates that small alkyl substituents (R1) on the A-ring, preferably in the 3-position, combined with alkoxy groups (R2) in the 5-position of the B-ring, significantly inhibit O. gutturosa adult worm motility while maintaining moderate solubility and good metabolic stability . The most potent compounds, exhibiting O. gutturosa, EC50 < 100 nM, contained either a CH3, iPr, or CF3 .

Mechanism of Action

The mechanism of action of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,2,4-Thiadiazol-5-amine derivatives exhibit diverse biological activities depending on substituents at the 3-position and modifications to the amine group. Below is a comparative analysis of key analogs:

Compound Name 3-Substituent 5-Amine Modification Molecular Weight Key Properties/Activities References
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine -CCl₃ -NH₂ 218.49 Base compound; potential precursor
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine -C₆H₄Cl (para) -NH₂ 211.67 Lipophilic; used in antimicrobial studies
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine -Pyridin-2-yl -NH₂ ~179.2 HDAC inhibition; antiproliferative activity
3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine -C₆H₃(CF₃) -NH₂ ~248.7 Enhanced solubility; bioactive scaffold
N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine -CCl₃ -NHCH₂CH₃ ~242.5 (est.) Improved lipophilicity; hypothetical stability Inferred

Key Observations:

  • Trichloromethyl vs. Chlorophenyl : The trichloromethyl group (electron-withdrawing) may increase electrophilicity compared to the chlorophenyl group (aromatic, lipophilic). This could enhance reactivity in nucleophilic substitution or interactions with biological targets .
  • N-Alkylation : The ethyl group on the amine (vs. -NH₂) likely improves membrane permeability and metabolic stability, as seen in other N-alkylated heterocycles .
  • Biological Activity : Pyridinyl and trifluoromethylphenyl derivatives demonstrate HDAC inhibition and antiproliferative effects, suggesting that the trichloromethyl variant could similarly target enzyme active sites .

Physicochemical Properties

Property N-Ethyl-3-(trichloromethyl) Derivative (Estimated) 3-(4-Chlorophenyl) Analog 3-(Pyridin-2-yl) Analog
Molecular Weight ~242.5 211.67 179.2
LogP ~2.8 (highly lipophilic) 2.5 1.2
Solubility Low in water; soluble in DMSO, chloroform Slightly soluble in DMSO Moderate in polar solvents
Thermal Stability Likely stable up to 200°C Stable at 383.9°C (boiling point) N/A

Biological Activity

N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. The 1,2,4-thiadiazole ring system has garnered attention due to its broad spectrum of pharmacological activities. Research indicates that derivatives of 1,2,4-thiadiazole exhibit various biological activities such as antimicrobial, antitumor, anti-inflammatory, and antiviral effects .

Antimicrobial Activity

In vitro Studies : Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives with similar structures exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

CompoundTarget BacteriaZone of Inhibition (mm)Concentration (μg/disk)
18aSalmonella typhi15500
18bE. coli19500

Structure-Activity Relationship (SAR) : The introduction of various substituents on the thiadiazole ring has been shown to enhance antimicrobial activity. For example, the presence of a p-chlorophenyl group significantly increased activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL .

Anticancer Activity

Cytotoxicity Assays : The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that derivatives can inhibit the growth of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2). One derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibitory activity .

Cell LineIC50 Value (µg/mL)Reference Compound
MCF-70.28Cisplatin
HepG29.65-Fluorouracil

Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in cancer progression such as MMP2 and VEGFA .

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. A study indicated that certain compounds demonstrated inhibitory activity against HIV strains with EC50 values ranging from 0.96 μg/mL to 2.92 μg/mL; however, these values were lower than those observed for established antiviral agents like efavirenz .

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis and evaluation of various thiadiazole derivatives showed that specific substitutions on the thiadiazole ring enhanced antibacterial activity against resistant strains of bacteria.
  • Anticancer Screening : Another study focused on a series of novel thiadiazole derivatives which were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated promising anticancer activity comparable to standard chemotherapeutic agents.

Q & A

Q. How do crystallographic data resolve ambiguities in thiadiazole stereochemistry?

  • Single-crystal X-ray diffraction (e.g., Crystallography Open Database entry 7119063) provides unambiguous bond length/angle data, critical for distinguishing tautomeric forms or polymorphism .

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